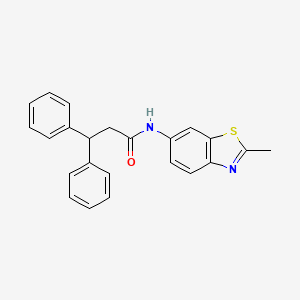
N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide is a synthetic organic compound characterized by its unique structure, which includes a benzothiazole ring substituted with a methyl group and a diphenylpropanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with acetic acid derivatives under acidic conditions.
Substitution with Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of Diphenylpropanamide: The diphenylpropanamide moiety is synthesized by the reaction of benzyl chloride with benzylamine, followed by acylation with propanoyl chloride.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the diphenylpropanamide intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the amide group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can take place on the aromatic rings, facilitated by reagents like bromine or chlorinating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Bromine, chlorine, iron(III) chloride, anhydrous conditions.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced amide derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its interactions with biological targets are explored to develop new treatments for diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific structural and functional characteristics.
Wirkmechanismus
The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide
- N-(2-methyl-1,3-benzothiazol-6-yl)-3-phenylpropanamide
- N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylbutanamide
Uniqueness
N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide is unique due to its specific structural features, including the combination of a benzothiazole ring with a diphenylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new compounds with enhanced properties.
Eigenschaften
Molekularformel |
C23H20N2OS |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C23H20N2OS/c1-16-24-21-13-12-19(14-22(21)27-16)25-23(26)15-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,20H,15H2,1H3,(H,25,26) |
InChI-Schlüssel |
QNSZAQXCDVLGFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B11503954.png)
![6-ethyl 8-methyl 5-amino-2-methyl-7-(3-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11503955.png)
![2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B11503956.png)
![N-(4-chlorophenyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11503963.png)
![N-[2-methyl-4-nitro-5-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B11503985.png)
![5-(Propan-2-yloxy)-5-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B11503997.png)


![2-{[7-(4-tert-butylbenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11504012.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11504018.png)
![N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-fluorobenzamide](/img/structure/B11504023.png)
![N-1-adamantyl-2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B11504030.png)
![3,4-diamino-N,N'-bis(4-chlorophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11504034.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(3-fluorophenoxy)sulfonyl]carbamate](/img/structure/B11504040.png)
